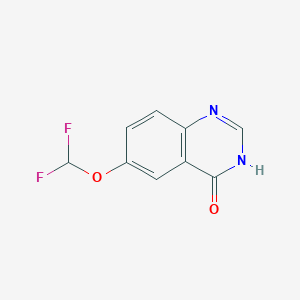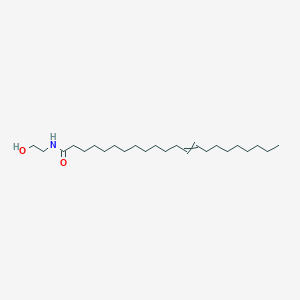
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is a chemical compound that combines the properties of an indole derivative with a trifluoromethanesulfonate group The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly for amines
準備方法
Synthetic Routes and Reaction Conditions
The Boc group can be added to the indole nitrogen using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate would likely involve large-scale synthesis using the same basic principles as laboratory synthesis but optimized for efficiency and yield. This would include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base like pyridine or triethylamine.
Deprotection Reactions: Common reagents include trifluoroacetic acid, hydrochloric acid, and other strong acids.
Major Products Formed
Substitution Reactions: The major products are the substituted indole derivatives where the trifluoromethanesulfonate group has been replaced by the nucleophile.
Deprotection Reactions: The major product is the deprotected indole derivative with a free amine group.
科学的研究の応用
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of indole derivatives.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting biological pathways involving indole derivatives.
Chemical Biology: It can be used in the study of biological systems where indole derivatives play a role, such as in the synthesis of tryptophan analogs.
作用機序
The mechanism of action of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the free amine.
類似化合物との比較
Similar Compounds
N-(t-Butoxycarbonyl)-indole: Similar in structure but lacks the trifluoromethanesulfonate group.
5-Indolyl trifluoromethanesulfonate: Similar in structure but lacks the Boc protecting group.
Uniqueness
N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is unique due to the presence of both the Boc protecting group and the trifluoromethanesulfonate group. This dual functionality allows it to be used in a wider range of synthetic applications, providing both protection for the indole nitrogen and a good leaving group for substitution reactions .
特性
分子式 |
C14H14F3NO5S |
|---|---|
分子量 |
365.33 g/mol |
IUPAC名 |
tert-butyl 5-(trifluoromethylsulfonyloxy)indole-1-carboxylate |
InChI |
InChI=1S/C14H14F3NO5S/c1-13(2,3)22-12(19)18-7-6-9-8-10(4-5-11(9)18)23-24(20,21)14(15,16)17/h4-8H,1-3H3 |
InChIキー |
YQRXCLOBZMNAAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B12513893.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid](/img/structure/B12513903.png)

![N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12513912.png)
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)



![4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride](/img/structure/B12513944.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)

![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
